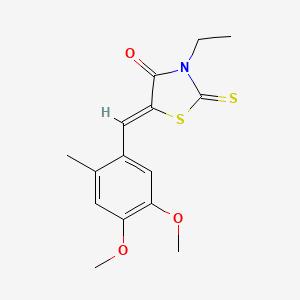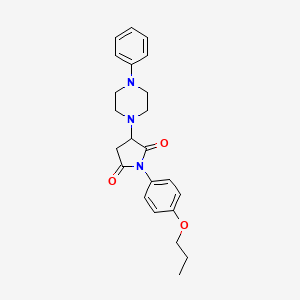
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the field of immunology and cancer research. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its inhibitory effect on TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of nuclear factor kappa B (NF-κB) activation and subsequent pro-inflammatory cytokine production. 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activation of NF-κB and MAPKs, which are critical pathways involved in the regulation of the immune response. In addition, 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor effects in various cancer cell lines and animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its specificity for TLR4 signaling. It does not affect other TLRs or other signaling pathways, which reduces the potential for off-target effects. 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is also relatively easy to synthesize and can be obtained in large quantities for laboratory experiments. However, one of the limitations of 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the study of 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more potent and selective inhibitors of TLR4 signaling. Another potential direction is the investigation of the role of 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in the regulation of the immune response in various disease states. 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol may also have potential applications in the treatment of cancer and other diseases characterized by chronic inflammation. Finally, the development of more effective delivery methods for 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol may increase its potential therapeutic applications.
Synthesis Methods
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is synthesized through a multistep process that involves the reaction of tert-butyl acetoacetate with phenylacetic acid to form 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis process is relatively simple and can be accomplished in a laboratory setting.
Scientific Research Applications
5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It is a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which is a critical pathway involved in the immune response. TLR4 is expressed on the surface of immune cells and plays a crucial role in the recognition of bacterial lipopolysaccharides (LPS) and the initiation of the inflammatory response. 5-tert-butyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to LPS stimulation, making it a promising therapeutic candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
1-(5-tert-butyl-5-hydroxy-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)15(19)9-10-16-17(15)13(18)11-12-7-5-4-6-8-12/h4-8,10,19H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHSVPGTPDESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC=NN1C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-tert-butyl-5-hydroxy-4H-pyrazol-1-yl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
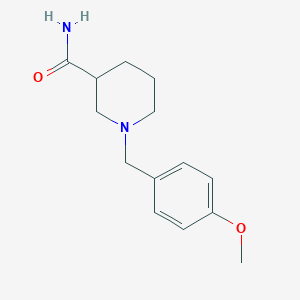
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
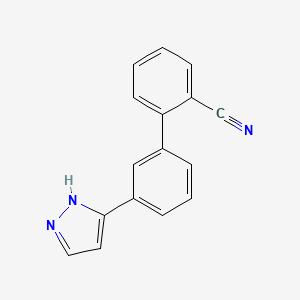
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)
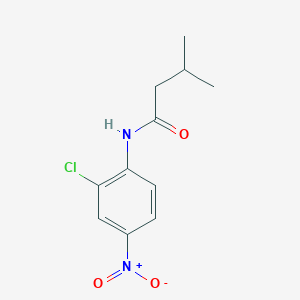

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)

